![molecular formula C15H10BrF2N3O3 B4620010 methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4620010.png)
methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate, involves regioselective synthesis techniques and multifaceted chemical reactions. For example, Drev et al. (2014) explored the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the versatility of pyrazolo[1,5-a]pyrimidine scaffolds in chemical synthesis through steps involving POCl3 treatment and reactions with amines, alcohols, and boronic acids in the presence of a Pd-catalyst (Drev et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which can be modified with various substituents to alter the compound's physical and chemical properties. The structure of these compounds, including 3-bromo-2-methyl-5-phenyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine, has been elucidated through X-ray diffraction analysis, demonstrating the importance of the core structure in determining the compound's reactivity and potential applications (Filyakova et al., 2002).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo a range of chemical reactions, including regioselective bromination, nitration, and Suzuki cross-coupling, which are crucial for the synthesis of highly substituted molecules. For instance, Martins et al. (2009) described the highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, showcasing the compounds' reactivity and the ability to introduce various functional groups (Martins et al., 2009).
Scientific Research Applications
Anticancer and Anti-Inflammatory Agents
Methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate and its derivatives have shown potential in anticancer and anti-inflammatory applications. A study synthesized a series of pyrazolopyrimidines derivatives, which were screened for cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and for 5-lipoxygenase inhibition, a key enzyme involved in inflammation (Rahmouni et al., 2016).
Antimicrobial Applications
Compounds containing pyrazolo[1,5-a]pyrimidine derivatives have been explored for their antimicrobial properties. A study incorporated these compounds into polyurethane varnish and printing ink paste, demonstrating significant antimicrobial effects against various microbial strains (El‐Wahab et al., 2015).
Fungicidal Activity
Pyrazolo[1,5-a]pyrimidine analogues have been synthesized as structural analogues of systemic fungicides like carboxin. These compounds were tested for their fungicidal activity, particularly against Basidiomycete species, showing promising results (Huppatz, 1985).
Antiviral and Antitumor Applications
Several pyrazolo[1,5-a]pyrimidine ribonucleosides were synthesized and tested for biological activity, including against viruses and tumor cells. Notably, guanosine analogues of these compounds exhibited moderate antitumor activity and significant activity against measles in vitro (Petrie et al., 1985).
properties
IUPAC Name |
methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF2N3O3/c1-23-14(22)12-6-11(20-13-10(16)7-19-21(12)13)8-3-2-4-9(5-8)24-15(17)18/h2-7,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFZSWMFHKWOKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C(C=NN12)Br)C3=CC(=CC=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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